molecular formula C24H23N3O4S2 B2478640 N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 923504-29-4

N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2478640
CAS RN: 923504-29-4
M. Wt: 481.59
InChI Key: GVPKTGPERSXICV-UHFFFAOYSA-N
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Description

N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H23N3O4S2 and its molecular weight is 481.59. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide derivatives have shown promising results in anticancer research. For instance, a study by Yılmaz et al. (2015) synthesized derivatives of this compound, with one showing significant proapoptotic activity against melanoma cell lines. This compound, identified as SGK 266, exhibited anticancer activity with IC50 values of 85–95 µM against melanoma cancer cell line MDA–MB435 (Ö. Yılmaz et al., 2015).

Antimicrobial and Antifungal Properties

Research by Bodke et al. (2010) developed a synthesis protocol for derivatives of this compound, highlighting their antimicrobial and analgesic activities. These derivatives exhibited sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Bhovi K. Venkatesh et al., 2010).

Electrophysiological Activity

A study by Morgan et al. (1990) on the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, a class to which the subject compound belongs, found that these compounds exhibited potency comparable to selective class III agents. This indicates potential applications in cardiac arrhythmias treatment (T. K. Morgan et al., 1990).

Fluorescence Properties

The synthesis of related quinoline derivatives by Bodke et al. (2013) demonstrated that these compounds exhibit fluorescent properties in solution, indicating potential applications in fluorescent probes or optical materials (Y. Bodke et al., 2013).

Gelation Behavior

A study by Yadav and Ballabh (2020) on N-(thiazol-2-yl) benzamide derivatives, related to the subject compound, investigated their gelation behavior. The study aimed to understand the impact of methyl functionality and multiple non-covalent interactions on gelation, which could have implications in materials science (P. Yadav & Amar Ballabh, 2020).

properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-16-10-12-27(13-11-16)33(29,30)19-8-6-17(7-9-19)23(28)26-24-25-20(15-32-24)22-14-18-4-2-3-5-21(18)31-22/h2-9,14-16H,10-13H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPKTGPERSXICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

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